molecular formula C24H21N3O3S B381064 3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide CAS No. 315693-39-1

3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide

Cat. No.: B381064
CAS No.: 315693-39-1
M. Wt: 431.5g/mol
InChI Key: RAMMLFCTDIVASP-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-[4-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, a methoxy group, and a tetrahydrobenzothiolo[2,3-d]pyrimidin moiety . These structural features suggest that it might have interesting biological activities, as many compounds with similar structures are known to be biologically active .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzamide group, a methoxy group, and a tetrahydrobenzothiolo[2,3-d]pyrimidin group. These groups are common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide and methoxy groups might undergo reactions typical for amides and ethers, respectively. The tetrahydrobenzothiolo[2,3-d]pyrimidin moiety could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would influence its solubility, stability, melting point, boiling point, and other properties .

Future Directions

The study of this compound could be an interesting area of research, given its complex structure and the potential biological activity of similar compounds . Further studies could focus on its synthesis, characterization, and exploration of its potential biological activities.

Properties

IUPAC Name

3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-18-6-4-5-15(13-18)22(28)27-16-9-11-17(12-10-16)30-23-21-19-7-2-3-8-20(19)31-24(21)26-14-25-23/h4-6,9-14H,2-3,7-8H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMLFCTDIVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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